molecular formula C17H23BrOSi B8621515 [(3-Bromonaphthalen-1-yl)methoxy](tert-butyl)dimethylsilane CAS No. 135869-12-4

[(3-Bromonaphthalen-1-yl)methoxy](tert-butyl)dimethylsilane

Cat. No.: B8621515
CAS No.: 135869-12-4
M. Wt: 351.4 g/mol
InChI Key: BOIDDTSNBKXHDD-UHFFFAOYSA-N
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Description

[(3-Bromonaphthalen-1-yl)methoxy](tert-butyl)dimethylsilane is a useful research compound. Its molecular formula is C17H23BrOSi and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

135869-12-4

Molecular Formula

C17H23BrOSi

Molecular Weight

351.4 g/mol

IUPAC Name

(3-bromonaphthalen-1-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C17H23BrOSi/c1-17(2,3)20(4,5)19-12-14-11-15(18)10-13-8-6-7-9-16(13)14/h6-11H,12H2,1-5H3

InChI Key

BOIDDTSNBKXHDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=CC2=CC=CC=C21)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.49 g (6.3 mmoles) of 3-bromo-1-(hydroxymethyl)-naphthalene in 25 ml anhydrous CH2Cl2 were added sequentially N,N-dimethyl-4-aminopyridine (76.8 mg, 0.63 mmoles), t-butyldimethylchlorosilane (1.23 g, 8.2 mmoles) and triethylamine (1.22 ml, 8.8 mmoles). The resulting solution was stirred at room temperature for 2 hours under a N2 atmosphere and then partitioned between EtOAc and ice/H2O. The organic phase was separated, washed with brine, dried with anhydrous Na2SO4, filtered and concentrated under vacuum to provide a pale yellow liquid. The crude reaction residue was purified by column chromatography (44 g silica gel, packed and eluted with 9:1 hexanes: CH2Cl2) to provide 2.19 g of the title compound as a clear liquid.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
76.8 mg
Type
catalyst
Reaction Step One

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